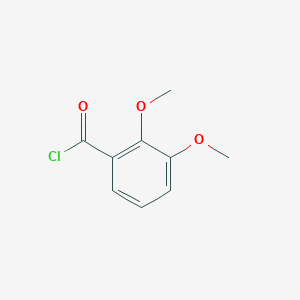

2,3-Dimethoxybenzoyl chloride

Description

Contextual Significance as a Versatile Acylating Agent

2,3-Dimethoxybenzoyl chloride is a significant chemical compound within the field of organic synthesis, primarily valued for its function as a versatile acylating agent. ontosight.ai As a derivative of benzoyl chloride, its reactivity is centered around the acyl chloride functional group, which readily reacts with nucleophiles. This property allows for the introduction of the 2,3-dimethoxybenzoyl moiety into a wide array of molecules. The presence of two methoxy (B1213986) groups on the benzene (B151609) ring influences the electronic properties and reactivity of the molecule, distinguishing it from unsubstituted benzoyl chloride. Its utility is demonstrated in its application for creating esters, amides, and other complex molecular structures, making it a valuable intermediate in various synthetic pathways. ontosight.airesearchgate.net

Scope of Research in Contemporary Chemical Literature

In contemporary chemical literature, this compound is frequently cited as a key starting material or intermediate in the synthesis of more complex molecules. google.comgoogle.com Research highlights its role in the preparation of substituted secondary amides, which are known to be present in many natural products. researchgate.neteurekaselect.com Studies have detailed its reaction with aniline (B41778) derivatives to form various benzamides, showcasing a straightforward and effective synthetic method. researchgate.neteurekaselect.com Furthermore, its application extends to the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.net The compound is recognized as an important intermediate for synthesizing various medical products, indicating its relevance in pharmaceutical research and development. google.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNBCSPQVSUBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374302 | |

| Record name | 2,3-dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7169-06-4 | |

| Record name | 2,3-dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7169-06-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dimethoxybenzoyl Chloride

Laboratory-Scale Preparations

On a laboratory scale, the most common and effective method for the preparation of 2,3-dimethoxybenzoyl chloride is the direct chlorination of 2,3-dimethoxybenzoic acid. This approach offers high yields and purity when appropriate reagents and conditions are employed.

The conversion of the carboxylic acid functional group to an acyl chloride is a fundamental transformation in organic chemistry. For this compound, this is typically achieved by reacting 2,3-dimethoxybenzoic acid with a chlorinating agent.

Thionyl chloride (SOCl₂) is the most widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to its efficiency and the convenient removal of byproducts. researchgate.netsciencemadness.org The reaction between 2,3-dimethoxybenzoic acid and thionyl chloride proceeds via the formation of a highly reactive chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion, leading to the formation of this compound and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). researchgate.net

A representative laboratory procedure, analogous to the synthesis of similar substituted benzoyl chlorides, involves the reaction of the carboxylic acid with thionyl chloride in an appropriate solvent. For instance, a process for a similar compound involves adding 2,4-dimethoxybenzoic acid to a reactor, followed by the addition of tetrahydrofuran (B95107) as a solvent. google.com After a brief period of stirring, a catalytic amount of N,N-Dimethylformamide is introduced, followed by the dropwise addition of thionyl chloride. The reaction is then allowed to proceed at room temperature for several hours to ensure complete conversion. google.com

Other chlorinating agents such as oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃) can also be used for this transformation. googleapis.com Oxalyl chloride is often considered a milder and more selective reagent, though it is more expensive than thionyl chloride. sciencemadness.org

The reaction between carboxylic acids and thionyl chloride can be significantly accelerated by the addition of a catalytic amount of N,N-Dimethylformamide (DMF). researchgate.netgoogle.com DMF acts as a catalyst by reacting with the chlorinating agent to form a Vilsmeier reagent, an iminium salt, in situ. researchgate.net This intermediate is more reactive towards the carboxylic acid than the chlorinating agent itself, thus speeding up the formation of the acyl chloride.

The catalytic cycle begins with the reaction of DMF and the chlorinating agent. This is followed by the reaction of the Vilsmeier reagent with the carboxylic acid to form an O-acyl-Vilsmeier intermediate. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the desired acyl chloride and the regeneration of the DMF catalyst. jcsp.org.pk The use of a catalytic amount of DMF, typically in the range of 1-5 mol%, has been shown to be effective in increasing the reaction rate and achieving high yields. jcsp.org.pk

A patent for the synthesis of 2,4-dimethoxybenzoyl chloride specifies the use of 0.5 mL of N,N-Dimethylformamide for a reaction starting with 1821 milligrams of the corresponding carboxylic acid, highlighting the small quantities required for catalysis. google.com

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, the stoichiometry of the reagents, reaction temperature, and reaction time.

Table 1: Key Parameters for Optimization of this compound Synthesis

| Parameter | Considerations for Optimization | Potential Impact on Yield and Purity |

| Solvent | Inert solvents such as tetrahydrofuran (THF), dichloromethane (B109758) (DCM), or toluene (B28343) are commonly used to facilitate the reaction and control the temperature. The choice of solvent can influence reaction rates and ease of product isolation. jcsp.org.pk | A suitable solvent ensures homogeneity and can improve reaction kinetics. THF has been shown to be a good solvent for similar reactions, leading to high yields. google.comjcsp.org.pk |

| Reagent Stoichiometry | An excess of the chlorinating agent, such as thionyl chloride, is often used to ensure complete conversion of the carboxylic acid. However, a large excess can lead to purification challenges. | Using a molar ratio of carboxylic acid to thionyl chloride of approximately 1:1.5 to 1:2 is a common starting point for optimization. googleapis.com |

| Catalyst Loading | The amount of DMF catalyst needs to be carefully controlled. While catalytic amounts are beneficial, excessive DMF can lead to side reactions and the formation of impurities. | Optimal catalyst loading, often around 3 mol%, has been found to provide the best results in terms of yield and reaction time for similar systems. jcsp.org.pk |

| Temperature | The reaction is often carried out at room temperature or with gentle heating to reflux. rsc.org Higher temperatures can accelerate the reaction but may also promote the formation of byproducts. | For the synthesis of 2,4-dimethoxybenzoyl chloride, the reaction is conducted at room temperature, suggesting that elevated temperatures may not be necessary for the 2,3-isomer. google.com |

| Reaction Time | The reaction time should be sufficient to allow for complete conversion of the starting material. This can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). | A reaction time of around 8 hours at room temperature has been reported for a similar synthesis, though this can be optimized based on other parameters. google.com |

Following the reaction, the excess thionyl chloride and solvent are typically removed under reduced pressure. The crude this compound can then be purified by vacuum distillation to obtain a high-purity product. google.com

Carboxylic Acid Chlorination Routes

Scalable and Industrial Production Approaches

The synthesis of this compound can be scaled up for industrial production. This often involves moving from batch processing to more efficient and controlled methods, such as those utilizing automated reactor systems.

Automated reactor systems offer significant advantages for the industrial-scale synthesis of specialty chemicals like this compound. These systems allow for precise control over reaction parameters, improved safety, and increased productivity. mdpi.com

For the synthesis of acyl chlorides, which can be exothermic and involve hazardous reagents, automated systems provide a safer and more reproducible manufacturing process. researchgate.netmdpi.com A key technology in this area is the use of continuous flow reactors, such as continuous stirred-tank reactors (CSTRs). mdpi.com

In a potential automated process for this compound, solutions of 2,3-dimethoxybenzoic acid and the chlorinating agent (with a catalytic amount of DMF) would be continuously fed into a reactor or a series of reactors. The system would automatically control the feed rates, temperature, and mixing, ensuring consistent reaction conditions. researchgate.netmdpi.com

Table 2: Features and Advantages of Automated Reactor Systems for Acyl Chloride Synthesis

| Feature | Description | Advantage for this compound Production |

| Precise Parameter Control | Automated sensors and actuators maintain tight control over temperature, pressure, pH, and reagent addition rates. mdpi.com | Ensures consistent product quality, minimizes byproduct formation, and improves yield. |

| Enhanced Safety | Reactions are contained within a closed system, minimizing operator exposure to hazardous materials like thionyl chloride. The small reaction volume at any given time in a flow reactor reduces the risk of thermal runaways. researchgate.netspringernature.com | Significantly improves the safety profile of the manufacturing process. |

| Increased Productivity | Continuous processing allows for higher throughput compared to batch methods. The space-time yield of continuous processes can be significantly higher. mdpi.com | Enables efficient production of larger quantities of this compound. |

| Real-time Monitoring | Integrated analytical tools can monitor the reaction progress in real-time, allowing for immediate adjustments to maintain optimal conditions. mdpi.com | Leads to better process understanding and control, resulting in higher efficiency. |

| Scalability | Flow chemistry processes can often be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). mdpi.comspringernature.com | Provides a clear pathway from laboratory-scale development to industrial production. |

The development of an automated continuous synthesis for aryl sulfonyl chlorides, a related class of compounds, has demonstrated the feasibility and benefits of this approach. In this process, multiple CSTRs and a continuous filtration system were integrated with an automated process control scheme, leading to significant improvements in process consistency, reliability, and space-time yield. mdpi.com A similar setup could be adapted for the large-scale production of this compound.

Integration of Continuous Flow Methodologies

The synthesis of this compound via continuous flow would involve pumping a solution of 2,3-dimethoxybenzoic acid in a suitable solvent, along with a stream of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, into a mixing junction. google.comprepchem.com The combined stream would then enter a heated reactor, often a coiled tube made of an inert material like PFA or stainless steel, where the conversion to the acyl chloride occurs. mit.edu The residence time in the reactor, which is a critical parameter, is precisely controlled by the flow rate and the reactor volume. nih.gov

The use of a catalyst, such as N,N-dimethylformamide (DMF), is common in these reactions to accelerate the conversion. google.com In a flow setup, the catalyst can be introduced as a separate stream or premixed with one of the reactants. The gaseous byproducts, such as sulfur dioxide and hydrogen chloride in the case of thionyl chloride, can be safely managed in a continuous flow system, often through the use of a back-pressure regulator and a gas-liquid separator. nih.gov This controlled handling of hazardous byproducts is a significant safety advantage of flow chemistry. springernature.com

The reaction product stream exiting the reactor would contain the desired this compound, any unreacted starting materials, and byproducts. Downstream processing, which can also be integrated into the flow system, would then be employed to isolate the pure product.

Representative Conditions for Continuous Flow Synthesis of Aromatic Acyl Chlorides

| Parameter | Value |

| Starting Material | 2,3-Dimethoxybenzoic Acid |

| Chlorinating Agent | Thionyl Chloride or Oxalyl Chloride |

| Catalyst | N,N-Dimethylformamide (catalytic amount) |

| Solvent | Toluene, Dichloromethane, or 1,4-Dioxane |

| Reactor Temperature | 60 - 100 °C |

| Residence Time | 2 - 20 minutes |

| Pressure | 1 - 10 bar (controlled by back-pressure regulator) |

The integration of continuous flow methodologies for the synthesis of this compound represents a significant advancement over conventional batch methods. The precise control over reaction parameters, enhanced safety profile, and potential for streamlined, automated production make it a highly attractive approach for the manufacturing of this and other valuable chemical intermediates. researchgate.net

Reactivity Profile and Mechanistic Investigations of 2,3 Dimethoxybenzoyl Chloride

Acylation Reactions

Acylation reactions are fundamental transformations in organic synthesis where an acyl group is transferred to a nucleophile. As an acyl chloride, 2,3-Dimethoxybenzoyl chloride is a potent acylating agent, readily reacting with a variety of nucleophiles including alcohols, amines, and aromatic systems. The presence of the electron-donating methoxy (B1213986) groups can modulate the reactivity of the acyl chloride compared to unsubstituted benzoyl chloride.

Esterification Pathways

The reaction of this compound with alcohols or phenols results in the formation of corresponding esters. This transformation proceeds via a nucleophilic acyl substitution mechanism. The alcohol's hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the ester and hydrogen chloride.

The general pathway for esterification is as follows:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of this compound. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

Leaving Group Elimination: The carbonyl group reforms by the return of the electron pair from the oxygen atom. Simultaneously, the chloride ion, being a good leaving group, is expelled.

Deprotonation: A weak base, such as pyridine (B92270) or another molecule of the alcohol, removes the proton from the oxonium ion to yield the final ester product and hydrochloric acid. libretexts.org

This method is highly efficient for a wide range of alcohols, including primary, secondary, and even sterically hindered tertiary alcohols. orgsyn.org For less reactive phenols, the reaction can be facilitated by first converting the phenol (B47542) to its more nucleophilic phenoxide salt using a base like sodium hydroxide. libretexts.org While specific kinetic data for this compound is not extensively documented, its reactivity is comparable to other substituted benzoyl chlorides. For instance, the esterification of complex alcohols like derivatives of α-D-methylglucoside has been successfully achieved using various benzoic acid derivatives under standard conditions, highlighting the general applicability of this reaction. core.ac.ukresearchgate.net

Table 1: Representative Esterification Reactions with Acyl Chlorides

| Acyl Chloride | Alcohol/Phenol | Base/Catalyst | Product | Reference |

|---|---|---|---|---|

| p-Toluoyl chloride | tert-Butyl alcohol | n-Butyllithium | tert-Butyl p-toluate | orgsyn.org |

| Ethanoyl chloride | Ethanol (B145695) | None (vigorous reaction) | Ethyl ethanoate | libretexts.org |

| Benzoyl chloride | Phenol (as Sodium Phenoxide) | Sodium Hydroxide | Phenyl benzoate | libretexts.org |

| Benzoic acid (activated with DCC) | 2,3,4-Tri-O-benzyl-α-D-methylglucoside | DMAP | 6'-O-Benzoyl-2',3',4'-Tri-O-benzyl-α-D-methylglucoside | researchgate.net |

Friedel-Crafts Acylation with Aromatic Substrates

Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a ketone. masterorganicchemistry.comnih.gov This reaction is a powerful tool for forming carbon-carbon bonds with aromatic rings.

The mechanism involves two main steps:

Formation of the Electrophile: this compound reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion. youtube.com

Electrophilic Aromatic Substitution: The aromatic substrate acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (an arenium ion). A base, such as the AlCl₄⁻ complex, then removes a proton from the ring, restoring aromaticity and yielding the final ketone product. youtube.com

The regioselectivity of the acylation is governed by the existing substituents on the aromatic substrate. Electron-donating groups activate the ring and direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position.

In the context of this compound, the electronic effects of its own methoxy groups are also relevant. When reacting with a highly activated aromatic substrate like 1,2,3-trimethoxybenzene, acylation occurs at the positions most activated by the substrate's methoxy groups. nih.gov The two methoxy groups on the 2,3-dimethoxybenzoyl moiety itself are electron-donating, which slightly reduces the electrophilicity of the acylium ion compared to an unsubstituted benzoyl cation. A significant advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting material, which prevents polyacylation. youtube.com

Nucleophilic Substitution at the Carbonyl Center

The reactions described above—esterification, amidation, and Friedel-Crafts acylation—are all examples of a fundamental reaction type: nucleophilic acyl substitution. libretexts.org The mechanism is central to the chemistry of carboxylic acid derivatives, including acyl chlorides.

The general mechanism proceeds in two steps: addition and elimination.

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon of the this compound. This step breaks the π-bond of the carbonyl group and forms a tetrahedral intermediate with a negative charge on the oxygen atom. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the most stable leaving group is expelled. For an acyl chloride, the chloride ion (Cl⁻) is an excellent leaving group, far better than the incoming nucleophile (e.g., an alkoxide or an amide anion). libretexts.org

This addition-elimination sequence is distinct from the Sₙ2 mechanism seen with alkyl halides, as it involves a discrete intermediate rather than a single transition state. libretexts.org The high reactivity of acyl chlorides like this compound in these reactions is attributed to the good leaving group ability of the chloride ion and the high electrophilicity of the carbonyl carbon.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of benzoyl chlorides in solvolysis reactions is highly sensitive to the nature and position of substituents on the aromatic ring. While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on isomeric dimethoxybenzoyl chlorides and other substituted benzoyl chlorides.

The rate of solvolysis of benzoyl chlorides can be influenced by the electronic effects of the substituents. Methoxy groups, being electron-donating through resonance, can stabilize a developing positive charge on the carbonyl carbon, which is characteristic of a dissociative or SN1-like mechanism. However, the inductive effect of the electronegative oxygen atom can also play a role. The position of the methoxy groups is therefore crucial. For instance, in a study of p-methoxybenzoyl chloride, the electron-donating resonance effect was found to be dominant, promoting a cationic reaction channel. researchgate.net

The mechanism of solvolysis can be probed using the Grunwald-Winstein equation, which relates the rate of solvolysis to the ionizing power of the solvent. For many benzoyl chlorides, a simple linear relationship is not observed, indicating a more complex mechanism than a pure SN1 pathway. mdpi.comnih.gov The extended Grunwald-Winstein equation is often employed to dissect the contributions of solvent nucleophilicity and ionizing power.

Table 1: Comparative Solvolysis Data for Substituted Benzoyl Chlorides

| Substituent | Solvent System | Rate Constant (k, s⁻¹) | Mechanistic Interpretation | Reference |

| p-Methoxy | 97% Hexafluoroisopropanol-water | Not specified, but cationic channel dominant | SN1-like | researchgate.net |

| 4-Methyl | 97% Hexafluoroisopropanol-water | Not specified, but cationic channel dominant | SN1-like | researchgate.net |

| Unsubstituted | 97% Hexafluoroisopropanol-water | Not specified, but cationic channel dominant | SN1-like | researchgate.net |

| 4-Chloro | 97% Hexafluoroisopropanol-water | Not specified, but cationic channel dominant | SN1-like | researchgate.net |

| p-Nitro | 97% Hexafluoroisopropanol-water | Deviates from addition-elimination correlation | Addition-Elimination | rsc.org |

| 2,6-Dimethyl | Various | Improved correlation with aromatic ring parameter | Steric hindrance promoting ionization | rsc.org |

This table is illustrative and based on general findings for substituted benzoyl chlorides. Specific rate constants for this compound are not available in the cited literature.

Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further mechanistic clues. A small ΔH‡ and a large negative ΔS‡ are generally indicative of a bimolecular (SN2-like) or associative mechanism, suggesting a more ordered transition state. mdpi.com Conversely, a larger ΔH‡ and a less negative or even positive ΔS‡ would support a more dissociative, SN1-like pathway with a less ordered transition state.

Role of Nucleophilic Solvent Assistance in Reaction Mechanisms

The solvent plays a critical role in the solvolysis of benzoyl chlorides, not only by stabilizing intermediates but also by acting as a nucleophile. The extent of nucleophilic solvent assistance (NSA) can vary significantly depending on the substrate and the solvent properties. mdpi.com

For benzoyl chlorides, two primary mechanistic pathways are often considered: a stepwise SN1 mechanism involving a discrete acylium ion intermediate, and a concerted or stepwise addition-elimination mechanism where the solvent acts as a nucleophile in the rate-determining step. researchgate.netrsc.org

In highly ionizing and weakly nucleophilic solvents, such as fluorinated alcohols, the formation of an acylium ion is more likely, suggesting a mechanism with significant SN1 character. researchgate.net In more nucleophilic solvents, such as aqueous ethanol or acetone, the solvent can directly participate in the reaction, favoring an addition-elimination pathway. mdpi.com

The steric hindrance around the carbonyl group can also influence the role of the solvent. For instance, the presence of two ortho-substituents, as in 2,6-dimethylbenzoyl chloride, can hinder the approach of a nucleophilic solvent molecule to the carbonyl carbon, thereby favoring a dissociative pathway. rsc.org In the case of this compound, the methoxy group at the 2-position could exert some steric hindrance, potentially influencing the degree of nucleophilic solvent assistance compared to its 3,4- or 3,5-isomers.

Reduction and Oxidation Pathways

Conversion to Corresponding Alcohols

The reduction of benzoyl chlorides to their corresponding benzyl (B1604629) alcohols is a common and synthetically useful transformation. A widely used reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction generally proceeds via a two-step mechanism. sigmaaldrich.com

First, a hydride ion (H⁻) from sodium borohydride attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled to form the corresponding aldehyde (in this case, 2,3-dimethoxybenzaldehyde). Since aldehydes are also susceptible to reduction by sodium borohydride, a second hydride transfer occurs, leading to the formation of an alkoxide intermediate. Finally, upon workup with a protic solvent (e.g., water or ethanol), the alkoxide is protonated to yield the final product, 2,3-dimethoxybenzyl alcohol. sigmaaldrich.comnist.gov

It is important to note that more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used for this conversion and will also reduce the corresponding carboxylic acid if it is present as an impurity or forms via hydrolysis.

Derivation to Carboxylic Acids

This compound readily undergoes hydrolysis to form 2,3-dimethoxybenzoic acid. This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile. The reaction is often rapid and can occur upon exposure to atmospheric moisture.

Elucidation of Reaction Mechanisms

Investigation of Acylium Ion Intermediates

The formation of acylium ions (R-C≡O⁺) as reactive intermediates is a key feature of many reactions involving acyl chlorides, particularly under strongly acidic or Friedel-Crafts conditions. cyberleninka.ru These intermediates are highly electrophilic and readily react with nucleophiles.

In the context of solvolysis, the intermediacy of an acylium ion is characteristic of an SN1 mechanism. For benzoyl chlorides, the stability of the acylium ion is influenced by the electronic properties of the substituents on the benzene (B151609) ring. Electron-donating groups, such as methoxy groups, can stabilize the positive charge on the carbonyl carbon through resonance, thereby favoring the formation of the acylium ion. researchgate.net

The presence of an acylium ion can be inferred from kinetic data, such as a strong dependence of the reaction rate on the ionizing power of the solvent and a lack of sensitivity to the solvent's nucleophilicity. mdpi.comnih.gov Furthermore, trapping experiments can provide direct evidence for the existence of these intermediates. For example, in the presence of a suitable aromatic compound, the acylium ion generated from a benzoyl chloride can undergo a Friedel-Crafts acylation reaction. researchgate.net

For this compound, the two methoxy groups are expected to contribute to the stabilization of the corresponding acylium ion. However, the steric interaction between the ortho-methoxy group and the carbonyl group might influence the planarity and, consequently, the stability of the acylium ion compared to isomers where such steric hindrance is absent.

Research on the Solvolysis of this compound Remains Elusive

Despite a comprehensive search of available scientific literature, detailed research findings, including specific kinetic data and mechanistic spectrum analysis for the solvolysis of this compound, could not be located. While extensive studies have been conducted on the solvolysis of various other substituted benzoyl chlorides and related compounds, specific data for the 2,3-dimethoxy isomer appears to be absent from the public domain.

Investigations into the reactivity of analogous compounds, such as other dimethoxybenzoyl chloride isomers and variously substituted benzoyl chlorides, have provided significant insights into the mechanisms of nucleophilic acyl substitution reactions. These studies often employ the Grunwald-Winstein equation to analyze the effect of solvent nucleophilicity and ionizing power on reaction rates, thereby elucidating the mechanistic pathway, which can range from a dissociative SN1-like mechanism to an associative SN2-like mechanism.

For instance, research on p-methoxybenzoyl chloride has shown that the electron-donating methoxy group can stabilize the developing positive charge on the carbonyl carbon, favoring a more dissociative pathway. Conversely, electron-withdrawing groups tend to favor an associative mechanism where the nucleophilic attack of the solvent is more integral to the rate-determining step. The steric hindrance provided by ortho-substituents can also play a crucial role in dictating the reaction mechanism.

However, without specific experimental data for this compound, a detailed analysis of its reactivity profile and a definitive classification of its behavior within the mechanistic spectrum remains speculative. The interplay of the two methoxy groups at the 2 and 3 positions would present a unique electronic and steric environment that would undoubtedly influence the solvolysis rate and mechanism. A thorough investigation, involving kinetic measurements in a variety of solvents and the application of tools like the Grunwald-Winstein equation, would be necessary to fully characterize the solvolytic behavior of this particular compound.

Until such studies are published, a definitive account of the solvolysis studies and mechanistic spectrum analysis for this compound cannot be provided.

Strategic Applications in Organic Synthesis

Synthesis of Complex Benzamide (B126) Derivatives

The reaction of 2,3-Dimethoxybenzoyl chloride with primary and secondary amines is a fundamental transformation that yields substituted benzamides. This reaction is a cornerstone of its utility in medicinal chemistry and materials science, enabling the creation of a wide array of functional molecules.

Formation of Substituted Secondary Amides

The formation of a secondary amide bond is readily achieved through the nucleophilic acyl substitution reaction between this compound and a primary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen chloride byproduct, leading to the formation of a stable N-substituted 2,3-dimethoxybenzamide (B73325).

This reaction is highly efficient. For instance, studies on the synthesis of amides from various acid chlorides and primary amines in the bio-based solvent Cyrene™ have demonstrated that electron-rich dimethoxybenzoyl chloride reacts to afford the desired amides in high yields. This robust reactivity makes it a reliable method for incorporating the 2,3-dimethoxybenzoyl moiety into various molecular structures.

Preparation of Heterocyclic Amides

A significant application of this compound is in the synthesis of amides where the nitrogen atom is part of a heterocyclic ring. These compounds are of great interest due to their prevalence in biologically active molecules. The synthesis follows the same fundamental principle of nucleophilic acyl substitution, where a heterocyclic amine is acylated to produce the corresponding N-heterocyclic benzamide.

A prominent example is the reaction with amines of the 1,3,4-thiadiazole (B1197879) class. The 1,3,4-thiadiazole ring is a well-known pharmacophore, and its derivatives often exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. nih.gov By reacting this compound with a substituted 2-amino-1,3,4-thiadiazole, researchers can synthesize novel compounds that merge the structural features of both moieties, creating candidates for new therapeutic agents. The synthesis of N-(1,3,4-thiadiazol-2-yl)-benzamide derivatives is a common strategy in the development of compounds with potential bioactivity. nih.govencyclopedia.pub

Development of Benzamides with Reported Biological Activities

The primary motivation for synthesizing complex benzamide derivatives from this compound is often the pursuit of new biologically active compounds. The 2,3-dimethoxybenzoyl structural motif is found in various compounds with interesting pharmacological profiles. When combined with known pharmacophores, such as the 1,3,4-thiadiazole ring, the resulting hybrid molecules can exhibit enhanced or novel biological effects. nih.gov

For example, various N-(1,3,4-thiadiazol-2-yl)-benzamide derivatives have been synthesized and evaluated for their antifungal and antibacterial activities. nih.gov The general findings from studies on related structures indicate that the nature and substitution pattern on both the benzoyl and the thiadiazole rings are crucial for the resulting bioactivity. While specific data for 2,3-dimethoxybenzoyl derivatives is not always detailed in broad studies, the consistent synthesis of this class of compounds underscores the perceived potential of the 2,3-dimethoxy substitution pattern in modulating biological effect. Research has shown that some N-thiochroman-2-yl-formamide derivatives containing a 1,3,4-thiadiazole moiety exhibit significant antifungal activity, sometimes exceeding that of control drugs like fluconazole. nih.gov

Table 1: Examples of Biologically Active Heterocyclic Amide Derivatives This table is representative of the types of biological activities found in the broader class of N-thiadiazolyl amides, to which derivatives of this compound belong.

| Compound Class | Target Organism/Cell Line | Reported Activity | Reference |

| 1,3,4-Thiadiazole Glucosides | Phytophthora infestans | Antifungal (EC50 values comparable to standards) | nih.gov |

| N-Thiadiazolyl Thiochromanones | Epidermophyton floccosum, Mucor racemosus | Antifungal (MIC values as low as 8 µg·mL−1) | nih.gov |

| 1,2,4-Triazolo[3,4-b] nih.govboyer-research.comscbt.comthiadiazoles | Various bacteria and fungi | Antimicrobial | researchgate.net |

Precursor in Natural Product Synthesis and Analogs

Beyond the synthesis of relatively simple amides, this compound serves as a versatile building block for constructing more intricate and complex molecular architectures, including analogs of natural products.

Derivatization for Complex Molecular Scaffolds

The term "derivatization" can refer to the modification of a molecule to produce a new compound with different properties, or to modify it for analytical purposes. In the context of creating complex molecular scaffolds, the 2,3-dimethoxybenzoyl group can be appended to a core structure to impart specific properties. While its extensive use as a key building block in the total synthesis of complex natural products is not widely documented in readily available literature, the related 3,5-dimethoxybenzyloxycarbonyl group has been employed as a photosensitive protecting group in peptide synthesis, highlighting the utility of dimethoxy-substituted benzene (B151609) rings in complex synthesis strategies. acs.org

More broadly, benzoyl chloride itself is widely used as a derivatizing agent to enhance the detection and separation of complex small molecules in biological samples. In metabolomics, for example, polar compounds like amino acids and neurotransmitters are often reacted with benzoyl chloride. The resulting benzoylated derivatives are less polar and more volatile, making them more amenable to analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). This process allows for the robust and sensitive analysis of complex molecular mixtures found in matrices like human plasma or cerebrospinal fluid.

Role in Chromenoflavone Synthesis

Chromenoflavones are a class of flavonoids characterized by an additional chromene ring fused to the flavonoid backbone. These natural products and their analogs have attracted interest for their potential biological activities. While various benzoyl chloride derivatives are employed in the synthesis of flavonoid-type structures, a specific role for This compound in the synthesis of chromenoflavones is not clearly documented in the surveyed scientific literature. Related isomers, such as 2,4-Dimethoxybenzoyl chloride, are noted as reagents in the synthesis of other complex organic compounds, but the direct application of the 2,3-isomer to chromenoflavone scaffolds could not be confirmed. scbt.com

Incorporation into Alkaloids and Glycosides

This compound is a valuable reagent for the derivatization of complex natural products such as alkaloids and glycosides. Its utility stems from the reactive acyl chloride group, which readily undergoes acylation reactions with nucleophilic functional groups like hydroxyls (-OH) and amines (-NH2) present in these molecules. This process, known as benzoylation, introduces the 2,3-dimethoxybenzoyl moiety into the parent structure, which can significantly alter its physicochemical and biological properties.

In alkaloid chemistry, the introduction of the 2,3-dimethoxybenzoyl group can modulate the pharmacological profile of the parent compound. By converting hydrophilic hydroxyl or amino groups into less polar ester or amide linkages, the lipophilicity of the resulting derivative is increased. This can influence its ability to cross cell membranes and interact with biological targets. Benzoyl chloride and its derivatives are generally known to react with primary and secondary amines, phenols, and some alcohols. nih.govchromatographyonline.com This broad reactivity makes it a versatile tool for creating libraries of novel alkaloid derivatives for drug discovery programs.

Similarly, in the field of glycoside and glycosphingolipid (GSL) chemistry, benzoylation is a common strategy. researchgate.net The hydroxyl groups on the sugar backbone of glycosides can be esterified with this compound. This modification can serve several purposes, including acting as a protecting group during multi-step syntheses or enhancing the molecule's bioactivity. For instance, the derivatization of simple GSLs with benzoyl chloride has been shown to improve their detection and structural analysis in mass spectrometry. researchgate.net The diastereoselectivity of glycosylation reactions can also be influenced by the choice of protecting groups on the sugar, including benzoyl groups. nih.gov While the principle is well-established, specific examples detailing the use of this compound are part of broader synthetic strategies and are documented in specialized chemical literature.

Building Block for Specialty Chemicals

The unique structure of this compound, featuring a reactive acyl chloride and an electron-rich aromatic ring, makes it an important precursor for a range of specialty chemicals.

While direct synthesis of commercial agrochemicals using this compound is not widely documented in general literature, its isomers and related structures are key intermediates in the industry. This strongly suggests its potential as a building block for novel active ingredients. For example, the related compound 3-Methoxy-2-methylbenzoyl Chloride is a known intermediate in the synthesis of the insecticide Methoxyfenozide. chemdad.com Isomers like 2,4-dimethoxybenzoyl chloride are also used in agricultural applications. lookchem.com These precedents indicate that the dimethoxybenzoyl scaffold is valuable in creating molecules with desired biological activity for crop protection. The synthesis typically involves the reaction of the acyl chloride with other complex molecules to form the final pesticidal compound.

Table 1: Examples of Substituted Benzoyl Chlorides in Agrochemicals

| Benzoyl Chloride Derivative | Application/Use |

| 3-Methoxy-2-methylbenzoyl Chloride | Intermediate in the synthesis of the insecticide Methoxyfenozide. chemdad.com |

| 2,4-Dimethoxybenzoyl chloride | Used as a growth regulator and fruit thinner for plums and prunes. lookchem.com |

The fragrance and flavor industry relies on the synthesis of esters to create a vast palette of scents and tastes. Esters are commonly formed by the reaction of a carboxylic acid or its derivative, such as an acyl chloride, with an alcohol. This compound can be reacted with various alcohols to produce a corresponding series of 2,3-dimethoxybenzoate esters. The resulting aroma would be a composite of the woody and phenolic notes potentially contributed by the dimethoxybenzoyl group and the characteristics of the chosen alcohol. This synthetic route allows for the systematic creation of new aroma chemicals for use in perfumery, cosmetics, and food products.

In the synthesis of organic dyes and pigments, chromophores (the color-bearing part of the molecule) are often assembled from smaller building blocks. This compound can serve as such a block. The benzoyl group can be incorporated into larger conjugated systems, which are characteristic of many dyes. Furthermore, the two methoxy (B1213986) groups (-OCH3) on the aromatic ring act as powerful electron-donating groups, or auxochromes. Auxochromes are essential for intensifying and modifying the color of a dye. By reacting this compound with other dye intermediates, such as aromatic amines, manufacturers can produce new dyes with specific colors and properties like lightfastness and solubility.

Derivatization Strategies for Enhanced Chemical Utility

The chemical functionality of molecules can be enhanced through derivatization, a process of transforming a chemical compound into a product of similar structure, called a derivative.

A critical application of benzoyl-type derivatization is found in the medicinal chemistry of artemisinin (B1665778), a powerful antimalarial drug. nih.gov Artemisinin itself has a sesquiterpene lactone structure. mmv.org For synthetic modifications, it is often first reduced to dihydroartemisinin (B1670584) (DHA), where the lactone is converted to a hemiacetal, revealing a reactive C-10 hydroxyl group. mmv.org

This hydroxyl group is a prime site for derivatization to improve the drug's pharmacokinetic profile, such as its solubility and stability. Acyl chlorides are used to convert this hydroxyl group into an ester. This strategy is central to creating more effective artemisinin-based drugs. While the use of this compound specifically is not a leading example, the introduction of various substituted benzoyl groups is a well-established principle. This modification can lead to derivatives with enhanced antimalarial activity. nih.govresearchgate.net The benzoyl group here can be seen as both a part of the final active molecule and as a protecting group that allows for other chemical transformations on the complex artemisinin scaffold.

Table 2: General Derivatization Strategies at C-10 of Dihydroartemisinin

| Derivative Type | Functional Group Introduced | Purpose |

| Ether | Alkoxy or Aryloxy group | Enhance stability and modify solubility |

| Ester | Acyl group (e.g., from benzoyl chloride) | Modulate lipophilicity and activity |

| Carbonate | Carbonate group | Prodrug strategies |

| Triazole | Triazolyl group via cycloaddition | Introduce novel pharmacophoric groups nih.govresearchgate.net |

Development of Chiral Solvating Agents for NMR Enantiodiscrimination

The determination of the enantiomeric composition of a chiral compound is a critical aspect of synthetic organic chemistry. acs.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, and the use of Chiral Solvating Agents (CSAs) is a prominent strategy. acs.orgnih.gov CSAs are chiral compounds that are added to a solution of a racemic or enantiomerically enriched analyte. acs.orgnih.gov They interact with the enantiomers of the analyte to form transient diastereomeric complexes. nih.gov These diastereomeric complexes exhibit different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. nih.govwikipedia.org

The effectiveness of a CSA relies on establishing a chiral environment around the analyte, leading to observable differences in the chemical shifts of the corresponding protons in the two diastereomeric complexes. This differentiation arises from various non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions between the CSA and the analyte enantiomers. nih.gov

While direct research on this compound as a precursor for CSAs is not extensively documented in the provided results, the closely related isomer, 3,5-dimethoxybenzoyl chloride, has been utilized in the synthesis of a new family of chiral selectors. acs.orgnih.gov These selectors, derived from isomannide (B1205973) and isosorbide, were functionalized with 3,5-dimethoxyphenyl groups to introduce specific electronic properties and steric bulk, which are crucial for effective enantiodiscrimination. acs.orgnih.gov The resulting carbamate (B1207046) derivatives were then successfully employed as CSAs in ¹H NMR experiments to determine the enantiomeric composition of racemic analytes like N-3,5-dinitrobenzoylphenylglycine methyl ester. acs.orgnih.gov The principle demonstrated with the 3,5-isomer can be extrapolated to the potential application of this compound in creating similarly effective CSAs. The position of the methoxy groups on the benzoyl ring influences the electronic and steric environment of the resulting derivative, which in turn affects its interaction with chiral analytes and its efficacy as a CSA.

The general procedure for utilizing a CSA in NMR spectroscopy involves the following steps:

Preparation of a solution of the chiral analyte in a suitable deuterated solvent.

Addition of a specific amount of the chiral solvating agent to the solution.

Acquisition of the ¹H NMR spectrum of the mixture.

Analysis of the spectrum for split signals of specific protons of the analyte, where the integration of these signals corresponds to the ratio of the enantiomers. acs.orgnih.gov

| Step | Description | Purpose |

| 1 | Analyte Dissolution | Prepare a solution of the chiral analyte in a deuterated solvent (e.g., CDCl₃). |

| 2 | CSA Addition | Add a molar equivalent of the Chiral Solvating Agent to the analyte solution. |

| 3 | Complex Formation | The CSA interacts with the enantiomers of the analyte to form transient diastereomeric complexes in situ. |

| 4 | NMR Spectrum Acquisition | Record the ¹H NMR spectrum of the resulting mixture. |

| 5 | Spectral Analysis | Observe the splitting of specific proton signals of the analyte due to the different chemical environments in the diastereomeric complexes. |

| 6 | Enantiomeric Ratio Determination | Integrate the separated signals to determine the enantiomeric ratio and calculate the enantiomeric excess (ee). |

Chromatographic Derivatization for Isomer Separation and Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and analysis of isomers. nih.gov However, enantiomers, by their nature, have identical physical and chemical properties in an achiral environment, making their separation on standard chromatographic columns challenging. libretexts.org A common and effective strategy to overcome this is chiral derivatization. wikipedia.org

Chiral derivatization involves reacting the mixture of enantiomers with a chiral derivatizing agent (CDA), which is an enantiomerically pure compound. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. libretexts.org Diastereomers have different physical properties, including their interaction with the stationary phase in a chromatography column, and can therefore be separated using standard, achiral chromatographic methods. libretexts.org

This compound can serve as a derivatizing agent for chiral analytes containing functional groups such as alcohols and amines. The benzoylation reaction introduces the 2,3-dimethoxybenzoyl group into the analyte molecules. If the analyte is chiral, this process results in the formation of diastereomeric esters or amides, which can then be separated by HPLC.

A specific application has been demonstrated for a derivative of this compound, namely 5-(Aminosulphonyl)-2,3-dimethoxybenzoyl chloride, which has been successfully separated using reverse-phase HPLC on a Newcrom R1 column. sielc.com This indicates that compounds containing the 2,3-dimethoxybenzoyl moiety are amenable to HPLC analysis. The methodology involved using a mobile phase of acetonitrile (B52724), water, and an acid modifier. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

The general workflow for using this compound as a chiral derivatizing agent for chromatographic separation is as follows:

| Step | Description | Details |

| 1 | Derivatization | The racemic analyte (e.g., a chiral alcohol or amine) is reacted with enantiomerically pure this compound. |

| 2 | Formation of Diastereomers | This reaction produces a mixture of two diastereomeric esters or amides. |

| 3 | Chromatographic Separation | The mixture of diastereomers is injected into an HPLC system with an achiral stationary phase. |

| 4 | Elution | Due to their different physical properties, the diastereomers interact differently with the stationary phase and are eluted at different retention times. |

| 5 | Detection and Quantification | A detector (e.g., UV-Vis) is used to detect the separated diastereomers, and the peak areas are integrated to determine the original enantiomeric composition of the analyte. |

This derivatization strategy is not only useful for determining enantiomeric purity but can also be applied in preparative chromatography for the resolution of racemates, which is the physical separation of the two enantiomers. libretexts.org

Advanced Analytical Characterization in Research Contexts

Spectroscopic Methods for Structural Elucidation of Derivatives

Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the interaction of electromagnetic radiation with matter to deduce molecular structures. For derivatives of 2,3-Dimethoxybenzoyl chloride, a suite of spectroscopic techniques is employed to provide complementary information, leading to an unambiguous structural assignment. researchgate.neteurekaselect.com In a notable study, a series of substituted secondary amide compounds were synthesized from this compound and various aniline (B41778) derivatives. eurekaselect.com The characterization of these products relied heavily on the methods detailed below. researchgate.neteurekaselect.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the characterization of amide derivatives synthesized from this compound, both ¹H and ¹³C NMR spectra are essential. researchgate.net The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, the chemical shifts of the aromatic protons on the dimethoxybenzoyl moiety and the substituted aniline ring, as well as the signals from the methoxy (B1213986) groups, can confirm the successful formation of the amide bond. researchgate.net Similarly, ¹³C NMR spectroscopy provides data on the carbon skeleton of the molecule. researchgate.net

Detailed findings from the analysis of N-(aryl)-2,3-dimethoxybenzamide derivatives show characteristic signals that confirm their structure. researchgate.net

¹H and ¹³C NMR Spectroscopic Data for a Representative Derivative: 2,3-dimethoxy-N-(4-nitrophenyl)benzamide

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 10.35 | (s, 1H, NH) |

| ¹H | 8.27 | (d, 2H, Ar-H) |

| ¹H | 8.01 | (d, 2H, Ar-H) |

| ¹H | 7.42 | (dd, 1H, Ar-H) |

| ¹H | 7.27 | (t, 1H, Ar-H) |

| ¹H | 7.19 | (dd, 1H, Ar-H) |

| ¹H | 3.91 | (s, 3H, OCH₃) |

| ¹H | 3.89 | (s, 3H, OCH₃) |

| ¹³C | 164.0 | (C=O) |

| ¹³C | 152.2, 148.5 | (Ar-C-O) |

| ¹³C | 145.4, 143.5 | (Ar-C) |

| ¹³C | 129.2 | (Ar-C) |

| ¹³C | 125.1, 123.6, 120.3, 116.1 | (Ar-CH) |

Data sourced from studies on N-(aryl)-2,3-dimethoxybenzamide derivatives. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives of this compound, such as amides, IR spectroscopy provides clear evidence of the key functional groups. researchgate.net The presence of a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration and another for the N-H stretch confirms the formation of the amide linkage, while the disappearance of the characteristic acyl chloride C=O band indicates the consumption of the starting material.

Characteristic IR Absorption Bands for 2,3-Dimethoxybenzamide (B73325) Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3250-3416 |

| C-H | Aromatic Stretching | 3010-3105 |

| C=O | Amide I Stretching | 1634-1678 |

| C=C | Aromatic Stretching | 1435-1595 |

| C-N | Stretching | 1230-1325 |

Data compiled from the analysis of various N-substituted 2,3-dimethoxybenzamides. researchgate.neteurekaselect.com

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. This technique was used to determine the exact molecular geometry of several amide derivatives of this compound. researchgate.neteurekaselect.com

For example, the crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide was elucidated in detail. iucr.orgiucr.org The analysis revealed that the two benzene (B151609) rings in the molecule are nearly coplanar, with a small dihedral angle between them of 4.89 (8)°. iucr.orgiucr.org The crystal packing is stabilized by intermolecular interactions, including weak C—H⋯O hydrogen bonds that link adjacent molecules into chains. iucr.org Furthermore, π–π stacking interactions are observed between the benzene rings of neighboring chains, with a centroid-to-centroid distance of 3.6491 (10) Å. iucr.orgiucr.org An intramolecular N—H⋯O hydrogen bond is also present. iucr.org

Selected Crystallographic Data for 2,3-dimethoxy-N-(4-nitrophenyl)benzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄N₂O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Benzene Rings) | 4.89 (8)° |

| N—H⋯O Intramolecular H-bond [D⋯A] | 2.6805 (16) Å |

| C—H⋯O Intermolecular H-bond [D⋯A] | 3.2597 (19) Å |

Data obtained from single-crystal X-ray diffraction analysis. iucr.orgiucr.org

Elemental analysis is a quantitative technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimental results are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. This method was used to confirm the formulas of synthesized 2,3-dimethoxybenzamide derivatives. researchgate.neteurekaselect.com

Elemental Analysis Data for a Representative Derivative: 2,3-dimethoxy-N-(phenyl)benzamide

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 70.02 | 70.15 |

| Hydrogen (H) | 5.88 | 5.92 |

Data represents a typical comparison for N-aryl-2,3-dimethoxybenzamide derivatives. researchgate.net

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is invaluable in synthetic chemistry for both monitoring the progress of a reaction and for the purification of the final products.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction. scribd.comukessays.com By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at different time intervals, one can observe the consumption of starting materials and the appearance of the product. libretexts.org The components of the mixture are separated based on their differential partitioning between the stationary phase (the silica gel) and the mobile phase (a solvent system). ukessays.comsigmaaldrich.com

In the context of reactions involving this compound, TLC is used to determine when the starting material has been completely converted into the desired derivative. scribd.com The starting material, intermediate, and product will have different polarities and thus different retention factors (Rƒ values), appearing as distinct spots on the developed TLC plate. libretexts.org The completion of the reaction is indicated by the disappearance of the spot corresponding to the this compound. scribd.comlibretexts.org

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is adept at separating the primary compound from its potential impurities, such as the starting material (2,3-dimethoxybenzoic acid) and hydrolysis byproducts.

In the context of purity determination and quantification of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. This approach utilizes a nonpolar stationary phase and a polar mobile phase. The inherent reactivity of the acyl chloride functional group, particularly its susceptibility to hydrolysis, necessitates careful method development, often involving anhydrous solvents for sample preparation to maintain the integrity of the analyte.

A typical RP-HPLC method for analyzing benzoyl chlorides involves a C18 column. researchgate.net The mobile phase generally consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.comsielc.com For quantitative analysis, a calibration curve is constructed using certified reference standards of this compound at various concentrations. The concentration of the compound in a sample is then determined by comparing its peak area to the calibration curve.

For the analysis of trace levels of acyl chlorides, direct HPLC analysis can be challenging due to their reactivity and potential for matrix interference. bohrium.comnih.gov In such cases, pre-column derivatization can be a valuable strategy. bohrium.comnih.govresearchgate.net This involves reacting the acyl chloride with a suitable agent to form a more stable and easily detectable derivative. For instance, derivatization with an agent like 2-nitrophenylhydrazine (B1229437) can yield a product with strong UV absorbance at a higher wavelength (e.g., 395 nm), which helps to minimize interference from the drug substance matrix. bohrium.comnih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Sample Diluent | Anhydrous Acetonitrile |

This table represents a typical starting point for method development and may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is an invaluable tool for identifying the products of reactions involving this compound, as well as for detecting and identifying volatile impurities.

For GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

The identification of reaction products, such as esters or amides formed from this compound, is achieved by interpreting their mass spectra. The molecular ion peak (M+) provides the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, characteristic fragment ions, provides structural information.

In the mass spectrum of a product derived from this compound, one would expect to see fragment ions corresponding to the 2,3-dimethoxybenzoyl moiety. The stability of the aromatic ring often leads to a prominent molecular ion. whitman.edu Key fragmentations would likely involve the cleavage of the bond between the carbonyl group and the substituent introduced in the reaction. Aromatic ethers can also cleave at the bond alpha to the ring. whitman.edu The presence of two methoxy groups on the aromatic ring will influence the fragmentation pattern, and this can be used to distinguish it from other isomers. For instance, studies on regioisomeric dimethoxybenzoylindoles have shown that fragmentation patterns can help differentiate between isomers. nih.gov

Table 2: Expected Key Mass Fragments for a Hypothetical Ethyl Ester of 2,3-Dimethoxybenzoic Acid

| Fragment Description | Proposed Structure / Formula | Expected m/z |

| Molecular Ion | [C₁₁H₁₄O₄]⁺ | 226 |

| Loss of Ethoxy Radical | [C₉H₉O₃]⁺ | 181 |

| 2,3-Dimethoxybenzoyl Cation | [C₉H₉O₃]⁺ | 181 |

| Loss of CO from [M-OEt] | [C₈H₉O₂]⁺ | 153 |

| Loss of Methyl Radical | [C₁₀H₁₁O₄]⁺ | 211 |

This table is illustrative and actual fragmentation will depend on the specific product and MS conditions.

The combination of retention time from the gas chromatograph and the unique mass spectrum from the mass spectrometer allows for high-confidence identification of products and impurities in the research and manufacturing of this compound and its derivatives.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory has become a principal method for studying the electronic and geometric properties of organic molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for analyzing systems like substituted benzoyl chlorides.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 2,3-dimethoxybenzoyl chloride. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. Studies on related compounds, such as derivatives of this compound, have utilized the B3LYP functional with the 6-311++G(d,p) basis set to achieve optimized geometries that show excellent agreement with experimental data obtained from single-crystal X-ray diffraction. researchgate.net

Beyond geometric parameters, DFT is used to investigate the electronic structure. Analyses such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) are performed on the optimized geometry. researchgate.net NBO analysis helps in understanding charge distribution and intramolecular interactions, while MEP maps visualize the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These analyses are crucial for predicting how the molecule will interact with other reagents.

DFT is widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating nuclear magnetic shielding tensors. nih.gov These tensors are then used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Functionals such as B3LYP and M06-2X with basis sets like 6-311+G(d,p) have been successfully applied to related methoxy-substituted aromatic compounds. nih.gov The accuracy of these predictions has significantly improved, with modern deep learning models trained on DFT-calculated data achieving mean absolute errors (MAE) of less than 1.5 ppm for ¹³C and 0.23 ppm for ¹H shifts in some cases. arxiv.orgnrel.gov

Vibrational Frequencies: Theoretical vibrational analysis is performed by calculating the harmonic frequencies of the optimized molecular structure. These calculated frequencies correspond to the fundamental modes of vibration and can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.netnih.gov This comparison helps in the definitive assignment of complex experimental spectra, where bands may overlap or be difficult to attribute to specific functional groups. For example, the C-Cl stretching vibration in a related chlorinated compound was identified by comparing the experimental FT-IR spectrum with the computed value from DFT calculations. researchgate.net

Ab Initio Calculations for Energetic Parameters

Ab initio (from first principles) calculations are another class of high-level computational methods used to determine the energetic properties of molecules. These methods are based on the fundamental principles of quantum mechanics without relying on empirical parameters.

Heterolytic bond dissociation energy (HBDE) is the energy required to break a covalent bond where one fragment retains both bonding electrons, leading to the formation of a cation and an anion. wikipedia.org For this compound, the most relevant HBDE is that of the carbon-chlorine bond, which dissociates to form a 2,3-dimethoxybenzoyl cation and a chloride anion.

| Substituent on Benzoyl Chloride | Calculated HBDE (kcal/mol) |

|---|---|

| 2,6-diCl | 148.9 |

| 2,6-diF | 150.7 |

| 3,4-diCl | 157.6 |

This table, based on data from a study on various substituted benzoyl chlorides, illustrates the application of ab initio calculations for determining Heterolytic Bond Dissociation Energies. researchgate.net The values show the influence of substituent patterns on the C-Cl bond energy.

Mechanistic Modeling and Reaction Pathway Simulation

Computational modeling is a key tool for elucidating complex reaction mechanisms. By simulating reaction pathways, researchers can map out the energy landscape, identify transition states, and evaluate the feasibility of proposed mechanisms.

For benzoyl chlorides, solvolysis is a commonly studied reaction. The mechanism can range from a bimolecular addition-elimination pathway (SN2-like) to a unimolecular pathway involving the formation of an acylium cation intermediate (SN1-like). nih.gov Computational studies on related dimethoxybenzoyl chlorides have helped to interpret experimental kinetic data. For example, the solvolysis of 3,4-dimethoxybenzoyl chloride was interpreted as proceeding through a unimolecular pathway, whereas the 3,5-dimethoxy isomer was found to follow a dual mechanism depending on the solvent properties. researchgate.net

Computational Approaches to Substituent Effects and Reactivity Predictions

The position and electronic nature of substituents on the benzene (B151609) ring profoundly influence the reactivity of benzoyl chlorides. Computational methods allow for a systematic investigation of these effects.

A compelling example is the comparison of reactivity among different dimethoxybenzoyl chloride isomers in indium-assisted reactions. sciforum.net Experimental results showed that while 2,6-dimethoxybenzoyl chloride reacted to give a good yield of the corresponding ketone, the 3,5-dimethoxy isomer produced a very poor yield. sciforum.net DFT calculations were employed to explain this stark difference in reactivity. The theoretical analysis focused on two key factors: the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the activation energy (Ea) for the fragmentation of the radical anion formed after electron transfer. sciforum.net A lower LUMO energy facilitates the initial electron transfer, and a lower fragmentation energy promotes the formation of the reactive acyl radical. The study showed a significant difference in the fragmentation energy between the isomers, with the process being spontaneous for the 2,6-isomer while requiring 7 kcal/mol for the 3,5-isomer. sciforum.net

| Benzoyl Chloride Reactant | Ketone Product Yield (%) |

|---|---|

| Naphthoyl chloride | 65% |

| 2,4,6-Trimethylbenzoyl chloride | 58% |

| 2,6-Dimethoxybenzoyl chloride | 55% |

| 3,5-Dimethoxybenzoyl chloride | 10% |

| p-Nitrobenzoyl chloride | No reaction |

This table presents experimental yields from the reaction of various aroyl chlorides with (2,6-dimethylphenyl)trimethylstannane, as reported in a study that used DFT to explain the observed differences in reactivity. sciforum.net

These computational approaches provide a predictive framework for understanding how the specific placement of the two methoxy (B1213986) groups in this compound influences its electronic properties and, consequently, its chemical behavior in various reactions.

Innovations and Future Research Trajectories

Integration of Green Chemistry Principles in Synthesis

The conventional synthesis of 2,3-Dimethoxybenzoyl chloride often involves reagents like thionyl chloride or oxalyl chloride, which raise environmental and safety concerns. Green chemistry principles aim to mitigate these issues by focusing on sustainable resources, reducing waste, and employing less hazardous substances.

Exploration of Sustainable Reagents and Solvents

Future research is geared towards replacing traditional chlorinating agents with more environmentally benign alternatives. One area of exploration is the use of solid-supported reagents or catalytic systems that can be easily recovered and reused, minimizing waste. For instance, the development of catalytic cycles that utilize safer chlorine sources would represent a significant advancement.

The choice of solvent is another critical aspect. Traditional syntheses may use chlorinated solvents or volatile organic compounds (VOCs). A key research direction is the adoption of green solvents. Bio-based solvents, such as Cyrene™ (dihydrolevoglucosenone), which is derived from cellulose, are emerging as viable alternatives to hazardous solvents like N,N-dimethylformamide (DMF). These biodegradable, non-toxic solvents can significantly reduce the environmental footprint of the synthesis process.

| Parameter | Traditional Approach | Green Chemistry Approach |

| Chlorinating Agent | Thionyl chloride, Oxalyl chloride | Recyclable catalysts, Solid-supported reagents |

| Solvents | Tetrahydrofuran (B95107), Chlorinated solvents | Bio-based solvents (e.g., Cyrene™), Supercritical fluids |

| Byproducts | Acidic gases (SO₂, HCl) | Minimized byproducts, Recyclable components |

Waste Minimization Strategies

Waste minimization is a cornerstone of green chemistry and a focal point for the industrial production of this compound. gunjalindustries.com Strategies extend beyond the selection of reagents and solvents to encompass the entire process design. glpbio.com One effective approach is process optimization to maximize atom economy, ensuring that a high proportion of the atoms from the reactants are incorporated into the final product.

Implementing in-process recovery and recycling of materials, such as unreacted starting materials or the chlorinating agent, can drastically reduce the volume of waste generated. glpbio.com For example, systems can be designed to capture and neutralize gaseous byproducts like hydrogen chloride, potentially converting them into useful chemicals. Furthermore, the use of recyclable solid electrolytes in processes like electrosynthesis presents an innovative path to reducing waste from supporting chemicals. sigmaaldrich.com

Advancements in Flow Chemistry for Production and Derivatization

Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch production methods, particularly concerning safety, efficiency, and scalability. lookchem.comlibretexts.org This technology is a promising avenue for the synthesis and subsequent derivatization reactions of this compound.

In a flow chemistry setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. libretexts.org This configuration allows for precise control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large batch reactors. mdpi.com The high surface-area-to-volume ratio in microreactors enables rapid heat transfer, making it possible to safely conduct highly exothermic reactions. libretexts.orgmdpi.com

The application of flow chemistry can lead to higher yields and purer products, often reducing the need for extensive purification steps. nih.gov For the production of this compound, a continuous-flow system could convert 2,3-dimethoxybenzoic acid into the acyl chloride with enhanced safety and efficiency. wikipedia.org This methodology is also well-suited for subsequent derivatization reactions, where the freshly synthesized, highly reactive acyl chloride can be immediately mixed with another reactant stream without isolation, a significant advantage for unstable intermediates. nih.gov

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Risk of thermal runaway in large volumes | Excellent heat transfer, small reaction volumes, enhanced safety |

| Efficiency | Lower yields, potential for side reactions | Higher yields, improved selectivity, rapid optimization |